2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one
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Overview
Description
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one is a heterocyclic compound that belongs to the oxazole family. . This compound features a chromeno-oxazole core structure, which is significant due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be achieved through various synthetic routes. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction typically occurs at room temperature and involves the inversion of stereochemistry. Another method includes the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration . Industrial production methods often employ flow synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form oxazoles.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).
Cyclization: Cyclodehydration reactions using reagents like Deoxo-Fluor® or Burgess’ reagent.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 typically yields oxazole derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique chromeno-oxazole structure, which imparts distinct pharmacological properties .
Properties
CAS No. |
36771-42-3 |
---|---|
Molecular Formula |
C17H10ClNO3 |
Molecular Weight |
311.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-methylpyrano[2,3-e][1,3]benzoxazol-6-one |
InChI |
InChI=1S/C17H10ClNO3/c1-9-8-13(20)12-6-7-14-15(16(12)21-9)19-17(22-14)10-2-4-11(18)5-3-10/h2-8H,1H3 |
InChI Key |
IXGQSKUCPWYFQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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